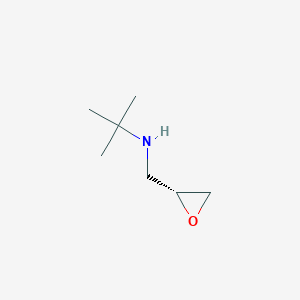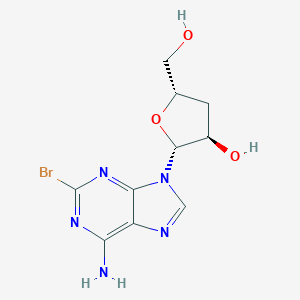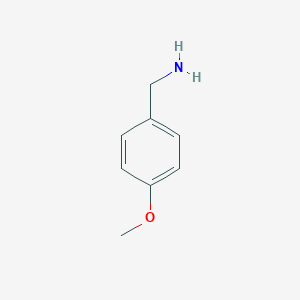
Methyl 3-amino-5-nitrothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl 3-amino-5-nitrothiophene-2-carboxylate involves the nitration of methyl-3-hydroxythiophene-2-carboxylate, leading to products previously thought to be isomers based on carbon-13 NMR data. These processes are crucial for the production of derivatives used in further chemical reactions and applications (Barker et al., 2001).
Molecular Structure Analysis
The crystal structure analysis reveals that methyl 3-aminothiophene-2-carboxylate crystallizes in the monoclinic system, with molecules linked through hydrogen bond interactions. These interactions are crucial for understanding the compound's stability and reactivity. Dispersion energy dominates in crystal packing, indicating significant van der Waals interactions within the structure (Tao et al., 2020).
Chemical Reactions and Properties
Methyl 3-amino-5-nitrothiophene-2-carboxylate undergoes various chemical reactions, including nitration, substitution, and cyclization. These reactions are influenced by its functional groups, leading to a wide range of derivatives. For instance, its reaction with secondary aliphatic amines, in the presence of AgNO3, produces 3-alkyl-2-amino-5-nitrothiophenes through oxidative nucleophilic substitution of hydrogen, highlighting its synthetic versatility (Bianchi et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Medicinal Chemistry
Methyl 3-amino-5-nitrothiophene-2-carboxylate and its derivatives have been explored for their potential in medicinal chemistry. For instance, a series of nitrothiophene-5-carboxamides with aminoalkyl side chains exhibited properties as radiosensitizers and bioreductively activated cytotoxins, indicating potential applications in cancer therapy (Threadgill et al., 1991).
Organic Synthesis and Chemical Reactions
The compound has been utilized in various chemical reactions and syntheses. For instance, it has been used in the synthesis of 3,3′-Azothiophene, showcasing its utility in creating novel chemical structures (Glover, Huddleston, & Wood, 2013). Additionally, it plays a role in the synthesis of 1-amino-4-methylthio-2-nitro-1,3-butadienes, further demonstrating its versatility in organic synthesis (Surange, Kumaran, Rajappa, Rajalakshmi, & Pattabhi, 1997).
Catalysis and Nucleophilic Substitution Reactions
The compound is involved in catalysis and nucleophilic substitution reactions. For example, it has been used in the study of piperidine reactions with methyl 2-methoxy-3-nitrothiophen-5-carboxylate, which is essential in understanding the mechanisms of certain organic reactions (Consiglio, Arnone, Spinelli, & Noto, 1981).
PARP Inhibition for Cancer Therapy
Research has also been conducted on thiophenecarboxamides, including derivatives of Methyl 3-amino-5-nitrothiophene-2-carboxylate, for their inhibitory activity against poly(ADP-ribose)polymerase (PARP), a target in cancer therapy (Shinkwin, Whish, & Threadgill, 1999).
Direcciones Futuras
“Methyl 3-amino-5-nitrothiophene-2-carboxylate” is a key intermediate in organic synthesis, medicine, dyes, and pesticides . It is also a key starting material in agrochemical products, providing herbicidal protection through thiafulone or the sulfonylurea herbicide . Furthermore, compounds containing thiophene can serve as crucial precursors for a variety of functional materials of luminescence, redox, non-linear optical discoloration, and electronic transport, owing to their highly photophysical properties .
Propiedades
IUPAC Name |
methyl 3-amino-5-nitrothiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c1-12-6(9)5-3(7)2-4(13-5)8(10)11/h2H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOQQUBKJDJZJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384568 |
Source


|
| Record name | methyl 3-amino-5-nitrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-nitrothiophene-2-carboxylate | |
CAS RN |
113899-36-8 |
Source


|
| Record name | methyl 3-amino-5-nitrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B45358.png)

![1-Azoniatricyclo[3.3.3.01,5]undecane;chloride](/img/structure/B45367.png)






